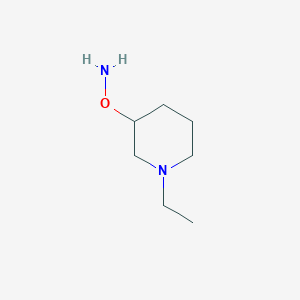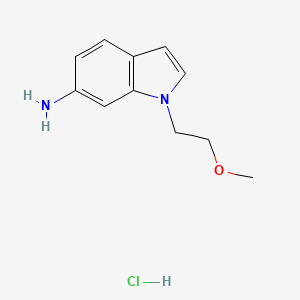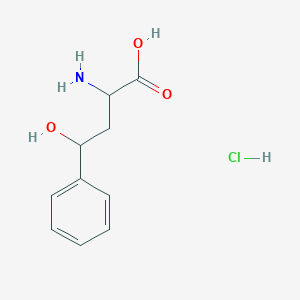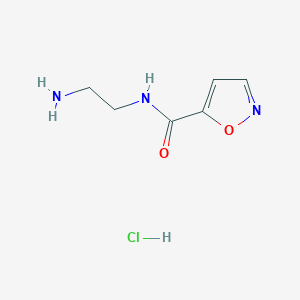
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid hydrochloride, also known as 6-AMCP, is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a colorless crystalline solid with a melting point of 215-217 °C and a solubility of 0.4 g/mL in water. 6-AMCP is an important intermediate in the synthesis of a variety of compounds, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Studies have demonstrated the synthesis of pyridine derivatives through aminomethylation processes, highlighting the potential for creating compounds with varied biological activities. For example, the aminomethylation of hydroxypyridines to produce acetoxy and bromomethyl derivatives has been investigated, showcasing the versatility of pyridine derivatives in synthetic chemistry (Smirnov, Kuz’min, & Kuznetsov, 2005).
- Research on spin-labeled amides of trolox, a derivative of vitamin E, indicates the potential of pyridine derivatives for application in biomedical studies, particularly using magnetic resonance imaging (MRI) to explore antioxidant properties (Yushkova et al., 2013).
Applications in Material Science
- Phosphazene derivatives bearing amino acid ester groups have been synthesized for studying their thermosensitive properties, indicating potential applications in biomedical fields, such as drug delivery systems where temperature-sensitive release is crucial (Uslu et al., 2017).
- The development of lanthanide-organic frameworks using pyridine-carboxylate and oxalate ligands demonstrates the role of pyridine derivatives in constructing materials with potential applications in catalysis, separation, and luminescence (Liu et al., 2009).
Biomedical Research
- Certain pyridine derivatives have been synthesized and tested for their antiviral activity, providing a basis for the development of new therapeutic agents. For instance, compounds based on indole-3-carboxylic acids were explored for their activity against various viruses, although specific compounds showed limited efficacy (Ivashchenko et al., 2014).
Propiedades
IUPAC Name |
6-(aminomethyl)-2-cyclopropylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-5-7-3-4-8(10(13)14)9(12-7)6-1-2-6;/h3-4,6H,1-2,5,11H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFHDDWWKSWGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)










![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)
